molecular formula C18H14N2O B2455021 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile CAS No. 329061-80-5

2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile

Cat. No.: B2455021
CAS No.: 329061-80-5
M. Wt: 274.323
InChI Key: OPEPAIZPIKBYMY-UHFFFAOYSA-N
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Description

2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzonitrile group attached to an indole moiety, which is further substituted with a formyl and a methyl group.

Preparation Methods

The synthesis of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-formyl-2-methylindole with benzyl cyanide under specific reaction conditions . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The formyl and nitrile groups may also contribute to the compound’s reactivity and binding affinity . Pathways involved in its mechanism of action include inhibition of specific enzymes, interaction with DNA, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile include other indole derivatives such as 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide and 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzonitrile . These compounds share structural similarities but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of formyl, methyl, and nitrile groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEPAIZPIKBYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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